molecular formula C22H40F2N4O8 B13895170 tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

Cat. No.: B13895170
M. Wt: 526.6 g/mol
InChI Key: RTDASXLQMFEADV-FNTHITNXSA-N
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Description

Tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Fluoropyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate fluorinated precursors.

    Introduction of the Aminomethyl Group: This step usually involves nucleophilic substitution reactions where an aminomethyl group is introduced to the fluoropyrrolidine ring.

    Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the fluoropyrrolidine ring or the carboxylate group, potentially forming alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s fluorinated pyrrolidine ring is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicine, the compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

Compared to its analogs, tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.

Properties

Molecular Formula

C22H40F2N4O8

Molecular Weight

526.6 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C10H19FN2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13;3-1(4)2(5)6/h2*7-8H,4-6,12H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m11./s1

InChI Key

RTDASXLQMFEADV-FNTHITNXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN.CC(C)(C)OC(=O)N1CC(C(C1)F)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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